
2-(2-Bromo-6-chlorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine typically involves the halogenation of phenylethylamine derivatives. One common method is the bromination and chlorination of phenylethylamine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Imines or nitriles can be formed.
Reduction Products: Secondary amines are common products.
Scientific Research Applications
2-(2-Bromo-6-chlorophenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying the effects of halogenated phenylethylamines on biological systems.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The halogen substituents on the phenyl ring can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)ethan-1-amine
- 2-(2-Bromo-6-fluorophenyl)ethan-1-amine
- 2-(2-Chloro-6-fluorophenyl)ethan-1-amine
Uniqueness
2-(2-Bromo-6-chlorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other halogenated phenylethylamines.
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
2-(2-bromo-6-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2 |
InChI Key |
AIABXNHJNHMIHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


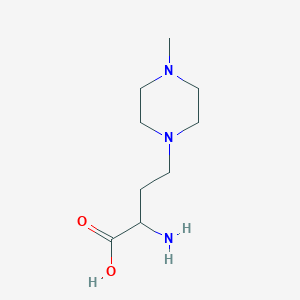
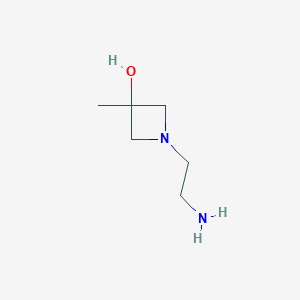
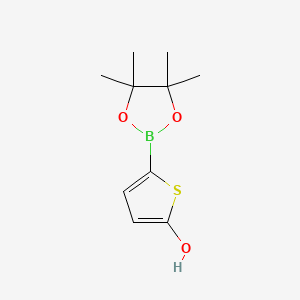
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
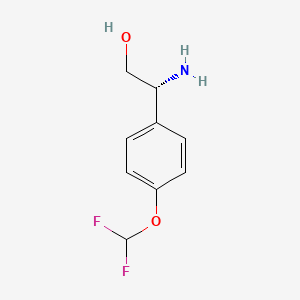
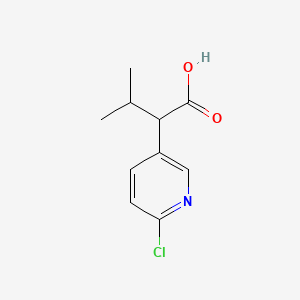
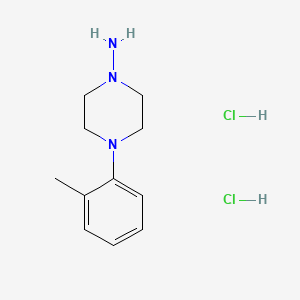
![tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate](/img/structure/B15314338.png)

![3-(1h-Pyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-amine](/img/structure/B15314342.png)
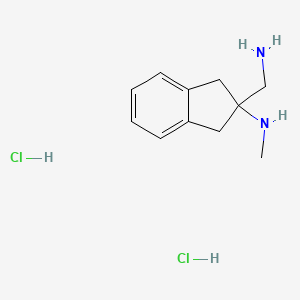
![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)

